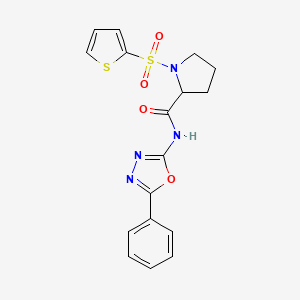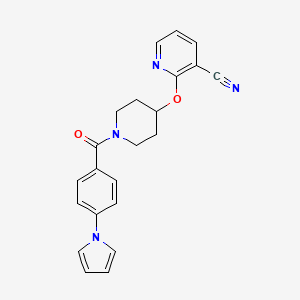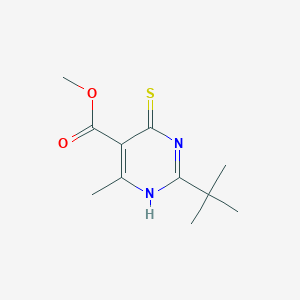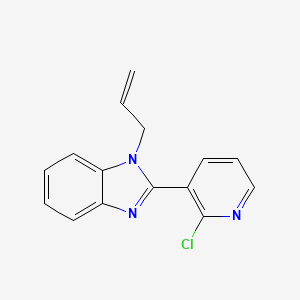![molecular formula C14H15N5O B2358810 2-[5-(morpholin-4-yl)-4-phényl-4H-1,2,4-triazol-3-yl]acétonitrile CAS No. 326615-14-9](/img/structure/B2358810.png)
2-[5-(morpholin-4-yl)-4-phényl-4H-1,2,4-triazol-3-yl]acétonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile” contains several functional groups. The morpholin-4-yl group is a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds . The phenyl group is a common aromatic ring found in many organic compounds. The 1,2,4-triazol-3-yl group is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring. The acetonitrile group contains a nitrile functional group, which is often seen in organic compounds and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the morpholine, phenyl, 1,2,4-triazole, and acetonitrile groups. The morpholine ring is known to adopt a chair conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholin-4-yl group and the nitrile group could impact the compound’s solubility in different solvents .Applications De Recherche Scientifique
Agrochimie et herbicides
- Conception d'herbicides: La structure triazolylacétonitrile a été intégrée dans des structures d'herbicides. Les chercheurs visent à développer des herbicides sélectifs qui ciblent des espèces de mauvaises herbes spécifiques tout en minimisant l'impact environnemental .
Photophysique et sondes fluorescentes
- Propriétés fluorescentes: Les dérivés de morpholinyltriazolylacétonitrile présentent une fluorescence dans des solvants comme le toluène et l'acétonitrile. Les chercheurs ont étudié leurs propriétés photophysiques, notamment le rendement quantique et les changements de couleur lors de l'ajout d'acide .
Synthèse et réactivité hétérocycliques
- Substitution nucléophile: La synthèse de la 3-(1H-indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ène-1,2-dione implique une substitution nucléophile d'un précurseur chloré par la morpholine . La compréhension de ces réactions contribue à la chimie hétérocyclique.
Mécanisme D'action
Target of Action
It belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Mode of Action
It’s worth noting that many indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s worth noting that many indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s worth noting that many indole derivatives, which share some structural similarities with this compound, have been found to exhibit various biological activities .
Action Environment
It’s also worth noting that the compound belongs to a class of compounds (phenylmorpholines) and shares structural similarities with another class of compounds (indole derivatives) that have been found to exhibit a wide range of biological activities .
Orientations Futures
Propriétés
IUPAC Name |
2-(5-morpholin-4-yl-4-phenyl-1,2,4-triazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-7-6-13-16-17-14(18-8-10-20-11-9-18)19(13)12-4-2-1-3-5-12/h1-5H,6,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCNYFGVMXKKNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(N2C3=CC=CC=C3)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2358727.png)
![(E)-3-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2358728.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-3-carboxamide](/img/structure/B2358730.png)



![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2358737.png)

![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2358743.png)



![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2358747.png)

